

Spectroscopic Characterization of 3-(Oxolan-2-yl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Oxolan-2-yl)propanoic acid

Cat. No.: B1331362

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Oxolan-2-yl)propanoic acid** (also known as 3-(tetrahydrofuran-2-yl)propanoic acid). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines predicted spectroscopic values based on the chemical structure and provides standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **3-(Oxolan-2-yl)propanoic acid**
- Synonyms: 3-(Tetrahydrofuran-2-yl)propanoic acid
- CAS Number: 935-12-6
- Molecular Formula: C₇H₁₂O₃
- Molecular Weight: 144.17 g/mol

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(Oxolan-2-yl)propanoic acid**, the following tables summarize the predicted spectroscopic data based on established

principles of NMR, IR, and mass spectrometry. These values serve as a reference for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.5	broad singlet	1H	-COOH
~4.0 - 4.2	multiplet	1H	H-2 (oxolane ring)
~3.7 - 3.9	multiplet	2H	H-5 (oxolane ring)
~2.4 - 2.6	triplet	2H	-CH ₂ -COOH
~1.8 - 2.1	multiplet	4H	H-3, H-4 (oxolane ring)
~1.6 - 1.8	multiplet	2H	-CH(oxolane)-CH ₂ -

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~178 - 182	-COOH
~75 - 79	C-2 (oxolane ring)
~67 - 71	C-5 (oxolane ring)
~33 - 37	-CH ₂ -COOH
~30 - 34	C-3 (oxolane ring)
~28 - 32	-CH(oxolane)-CH ₂ -
~24 - 28	C-4 (oxolane ring)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
2850-3000	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
1200-1300	Medium	C-O stretch (carboxylic acid)
1050-1150	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
144	[M] ⁺ (Molecular Ion)
127	[M - OH] ⁺
99	[M - COOH] ⁺
71	[C ₄ H ₇ O] ⁺ (oxolane ring fragment)
45	[COOH] ⁺

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality spectroscopic data for **3-(Oxolan-2-yl)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(Oxolan-2-yl)propanoic acid** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - Spectral Width: 0-16 ppm.
- Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 20-50 mg of **3-(Oxolan-2-yl)propanoic acid** in approximately 0.6-0.7 mL of CDCl_3 .
- Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

- Spectral Width: 0-220 ppm.
- Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum using the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film):
 - Dissolve a small amount of **3-(Oxolan-2-yl)propanoic acid** in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Average 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

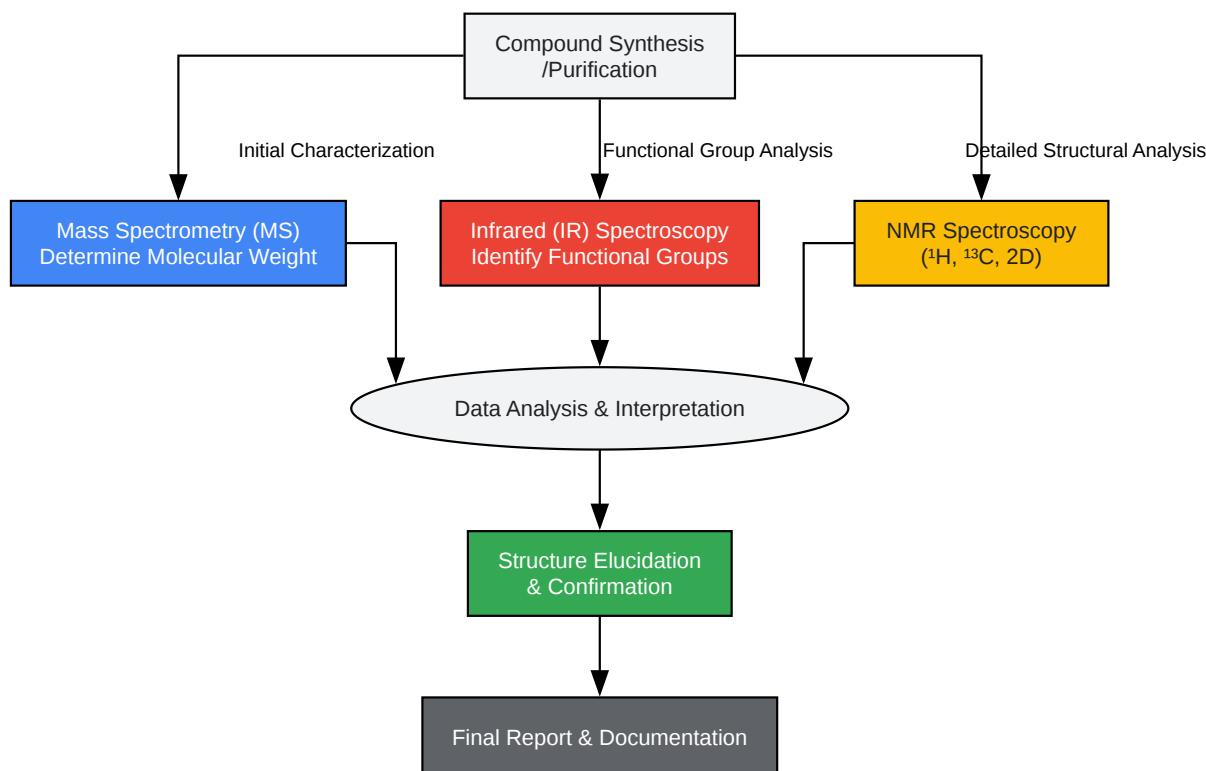
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-(Oxolan-2-yl)propanoic acid** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

- Data Acquisition (EI mode):
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Inlet System: Direct infusion or via Gas Chromatography (GC) for a pure sample.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a chemical compound like **3-(Oxolan-2-yl)propanoic acid**.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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